![molecular formula C21H18N2O6 B2978145 2-(3-Hydroxypropyl)-7-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 862208-97-7](/img/structure/B2978145.png)
2-(3-Hydroxypropyl)-7-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole ring and the attachment of the various substituents. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrrole ring and the nitrophenyl group would likely have significant effects on the compound’s properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrole ring and the nitrophenyl group are both reactive and could participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic pyrrole ring could affect the compound’s solubility and reactivity .科学的研究の応用
Photophysical Properties and Applications
A study on Photoluminescent Conjugated Polymers incorporating similar chemical structures, such as 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, found these polymers exhibit strong photoluminescence and photochemical stability, making them suitable for electronic applications due to good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Synthetic Approaches and Chemical Reactions
Research on the Synthesis of Pyrrolidine-2,4-diones (tetramic acids) and their derivatives includes the development of synthetic routes that allow for the creation of a wide range of derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones. This synthesis route provides a foundation for further exploration of chemical properties and applications of similar compounds (Mulholland, Foster, & Haydock, 1972).
Applications in Materials Science
The Electron Transport Layer for Polymer Solar Cells study introduces a novel alcohol-soluble n-type conjugated polyelectrolyte based on a diketopyrrolopyrrole (DPP) backbone. This polyelectrolyte enhances power conversion efficiency in inverted polymer solar cells by facilitating electron extraction and reducing exciton recombination, underscoring the potential of DPP derivatives in photovoltaic applications (Hu et al., 2015).
Medicinal Chemistry Applications
A study on Inhibitors of Glycolic Acid Oxidase using 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives showcases the therapeutic potential of similar compounds in treating conditions related to glycolic acid oxidase activity. These derivatives exhibit potent inhibition, offering insights into the design of new therapeutic agents (Rooney et al., 1983).
作用機序
将来の方向性
特性
IUPAC Name |
2-(3-hydroxypropyl)-7-methyl-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6/c1-12-6-7-16-15(10-12)19(25)17-18(13-4-2-5-14(11-13)23(27)28)22(8-3-9-24)21(26)20(17)29-16/h2,4-7,10-11,18,24H,3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMISVWJYILQPDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCO)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxypropyl)-7-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

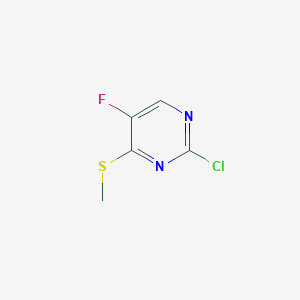

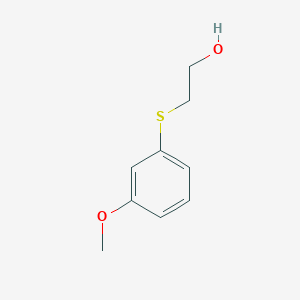


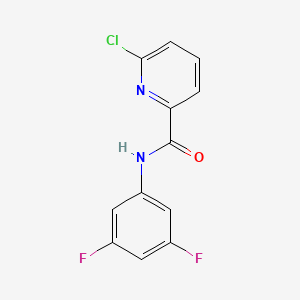
![2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2978073.png)
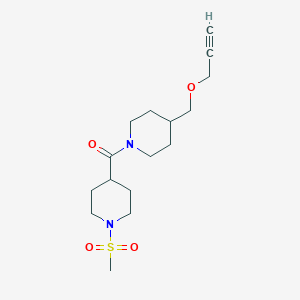
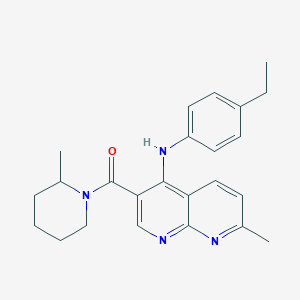
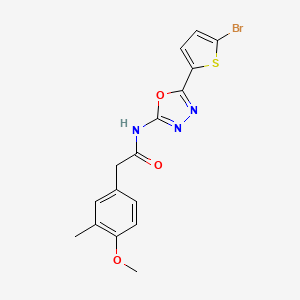
![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2-chloro-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2978080.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2978081.png)
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide](/img/structure/B2978083.png)
